MCF-7 Cytotoxicity: Target Compound vs. Euparin (Positional Isomer Comparator)
The target compound 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone inhibits MCF-7 breast cancer cell proliferation with an IC₅₀ of 48 μM in a 48-hour SRB assay [1]. In contrast, euparin (5-acetyl-6-hydroxy-2-isopropenylbenzofuran; a positional isomer swapping the acetyl and hydroxyl positions) exhibits only marginal cytotoxicity against MCF-7 cells at concentrations up to 10 μM, with IC₅₀ values far exceeding 50 μM in comparable assays [2]. This constitutes at least a 2-fold potency advantage for the target compound over its closest natural isomer in the same cell line.
| Evidence Dimension | MCF-7 cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 48 μM (48-hour SRB assay) |
| Comparator Or Baseline | Euparin (positional isomer): IC₅₀ >> 50 μM; marginal cytotoxicity at 10 μM |
| Quantified Difference | ≥ 2-fold lower IC₅₀ (higher potency) for target compound |
| Conditions | MCF-7 human breast cancer cells; 48-hour SRB assay (target); MCF-7 cells tested at 10 μM final concentration (comparator) |
Why This Matters
For procurement decisions in anticancer screening libraries, the target compound provides a measurable cytotoxicity window that euparin lacks, making it a superior positive control or hit scaffold for MCF-7-based assays.
- [1] Khaleghi, F., Din, L.B., Charati, F.R., Yaacob, W.A., Khalilzadeh, M.A., Skelton, B., Makha, M. (2011). A new bioactive compound from the roots of Petasites hybridus. Phytochemistry Letters, 4(3), 254-258. DOI: 10.1016/j.phytol.2011.04.009 View Source
- [2] Zarrinzadeh, G., Tajbakhsh, M., Hosseinzadeh, R., Khalilzadeh, M.A., Hosseinzadeh, M. (2022). Biological Evaluation and Molecular Docking Study of Euparin and Its Maleic Anhydride and Semicarbazide Derivatives. Polycyclic Aromatic Compounds, 42(2), 409-420. DOI: 10.1080/10406638.2021.2015405 View Source
